2,2-二氟乙基三氟甲基醚

描述

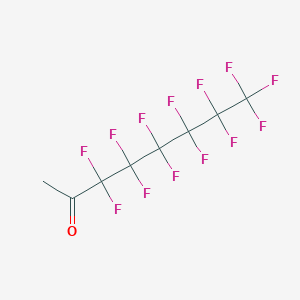

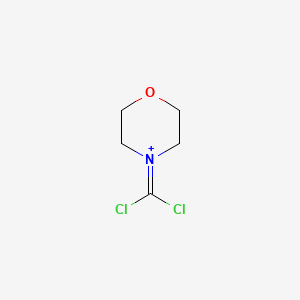

2,2-Difluoroethyl trifluoromethyl ether is a chemical compound with the CAS Number: 84011-15-4 and Linear Formula: C3H3F5O . It has a molecular weight of 150.05 . This compound is used for research and development .

Molecular Structure Analysis

The IUPAC name of 2,2-Difluoroethyl trifluoromethyl ether is 1,1-difluoro-2-(trifluoromethoxy)ethane . The InChI Code is 1S/C3H3F5O/c4-2(5)1-9-3(6,7)8/h2H,1H2 .

Physical And Chemical Properties Analysis

2,2-Difluoroethyl trifluoromethyl ether has a density of 1.3±0.1 g/cm3, a boiling point of 13.3±35.0 °C at 760 mmHg, and a vapor pressure of 1145.6±0.0 mmHg at 25°C . It has a molar refractivity of 18.4±0.3 cm3, a polar surface area of 9 Å2, and a molar volume of 112.1±3.0 cm3 .

科学研究应用

电化学氟化

研究了含氯醚(包括 2,2-二氟乙基三氟甲基醚等变体)的电化学氟化,以生产各种氯多氟醚。此过程涉及去除醚中与α-碳原子键合的氯,从而生成具有独特性质的产品 (Okazaki 等人,1974)。

医药和农用化学应用

三氟甲基醚(例如 2,2-二氟乙基三氟甲基醚)越来越多地用于医药和农用化学应用。它们的合成及其 OCF3 基团的性质因其对氟化合物的功效和用户友好性产生影响而备受关注 (Landelle 等人,2014)。

合成技术

探索了三氟甲基醚合成的新方法,包括二硫代碳酸盐的氧化脱硫氟化。这些技术提供了一条从各种起始材料轻松合成三氟甲基醚的途径 (Kanie 等人,2000)。

光学和介电性质

对氟化二胺及其对聚酰亚胺薄膜光学和介电性质的影响的研究包括对 2,2-二氟乙基三氟甲基醚等化合物的研究。该研究重点关注三氟甲基 (CF3) 基团和醚基团如何影响氟化聚酰亚胺中的这些性质 (Jang 等人,2007)。

亲电三氟甲基化试剂

对 S-、Se- 和 Te-三氟甲基化二苯并杂环鎓盐的研究揭示了它们作为三氟甲基化试剂的潜力,表明了三氟甲基基团(如 2,2-二氟乙基三氟甲基醚中的基团)的广泛适用性 (Umemoto & Ishihara,1993)。

催化三氟甲基化

开发了针对各种底物(包括酯、醛和酮)的催化三氟甲基化技术,利用了(三氟甲基)三甲基硅烷等试剂。该方法突出了三氟甲基醚在各种化学过程中的多功能性和反应性 (Singh 等人,1999)。

氟脱羧

氟脱羧方法用于合成三氟甲基芳基醚,展示了该方法在从羧酸生产 2,2-二氟乙基三氟甲基醚等化合物方面的有效性 (Zhang 等人,2016)。

合成中的光氧化还原催化

可见光光氧化还原催化用于合成三氟甲基醚和二氟甲基醚,突出了将三氟甲基基团整合到有机分子中的创新策略 (Lee 等人,2019)。

作用机制

Target of Action

The primary targets of 2,2-Difluoroethyl Trifluoromethyl Ether are heteroatom nucleophiles, including thiol, amine, and alcohol . These targets play a crucial role in various biochemical reactions, and their interaction with the compound can lead to significant changes in these reactions.

Mode of Action

The compound interacts with its targets through a process known as electrophilic 2,2-difluoroethylation . This involves the use of a hypervalent iodine reagent, (2,2-difluoro-ethyl)(aryl)iodonium triflate, via a proposed ligand coupling mechanism . This transformation offers a complementary strategy to existing 2,2-difluoroethylation methods .

Biochemical Pathways

The affected pathways involve the incorporation of the 2,2-difluoroethyl group into small molecules . This group is an important lipophilic hydrogen bond donor in medicinal chemistry . The downstream effects include tuning drug target affinity and specificity, and imparting metabolic stability .

Pharmacokinetics

The metabolic stability imparted by the C–F bonds could also influence its bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the modulation of lipophilicity and the increase in the acidity of the proton, which can tune drug target affinity and specificity . Furthermore, the C–F bonds can impart metabolic stability, making the difluoroethyl group a stable bioisostere for alcohol, ether, thiol, amine, and amide pharmacophores .

属性

IUPAC Name |

1,1-difluoro-2-(trifluoromethoxy)ethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F5O/c4-2(5)1-9-3(6,7)8/h2H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNHUVOCGCQZEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)F)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101004288 | |

| Record name | 1,1-Difluoro-2-(trifluoromethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101004288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84011-15-4 | |

| Record name | 1,1-Difluoro-2-(trifluoromethoxy)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084011154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Difluoro-2-(trifluoromethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101004288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-({[(2-Chloroethyl)amino]carbonyl}amino)benzoate](/img/structure/B3043229.png)

![4-[2-(Chloromethyl)benzimidazol-1-yl]butyl Pivalate](/img/structure/B3043230.png)